N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Description
This compound features a benzamide core substituted with 2,3-dimethoxy groups, an N-linked 4-fluorobenzo[d]thiazol-2-yl moiety, and a pyridin-4-ylmethyl group. The pyridin-4-ylmethyl group may influence solubility and binding orientation through hydrogen bonding or steric effects .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-7-3-5-15(20(17)29-2)21(27)26(13-14-9-11-24-12-10-14)22-25-19-16(23)6-4-8-18(19)30-22/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGSMLRARDGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzene and pyridine moieties. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers .
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Analysis and Structural Features
Key Observations :
- Fluorine Substitution: The 4-fluorobenzo[d]thiazole in the target compound and ’s analog may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s thiazole derivatives) .
- Polarity : The 2,3-dimethoxybenzamide in the target compound is less polar than ’s sulfonyl group, suggesting differences in membrane permeability and solubility .
Physicochemical Properties
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzene and pyridine moieties. Key reagents include thionyl chloride and anhydrous aluminum chloride, with solvents like dichloromethane and ethanol being used under controlled conditions to ensure high yield and purity.
Reaction Pathways
The compound can undergo various chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen groups or reducing double bonds.
- Substitution : Replacing functional groups using nucleophilic or electrophilic reagents.
This compound interacts with specific molecular targets, potentially modulating enzyme activity related to inflammation and cancer cell proliferation. This interaction may lead to various biological effects, including inhibition of certain enzymes critical for disease progression.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, compounds derived from similar thiazole structures have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the N-aryl amide group significantly influence antitumor activity, with non-bulky electron-withdrawing groups enhancing potency .
Case Study: Antitumor Activity
In a study evaluating thiazole derivatives, it was found that modifications led to compounds with high antitumor potency and low cytotoxicity in HepG2 cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structural analogs have also been investigated for antimicrobial activity. For example, benzothiazole derivatives have demonstrated effectiveness against various pathogens, suggesting that this compound could exhibit similar properties .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | High potency against cancer cells (IC50 < 10 µM) |
| Antimicrobial | Effective against various bacterial strains |
| Enzyme Inhibition | Modulates enzyme activities linked to inflammation |
Research Applications
This compound serves as a valuable building block in medicinal chemistry. Its applications extend beyond basic research into potential therapeutic development for diseases such as cancer and infections.
Future Directions
Further investigations are warranted to explore:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating the exact molecular pathways affected by the compound.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the 4-fluorobenzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with fluorinated aldehydes under acidic conditions.
- Step 2 : N-alkylation of the thiazole NH group using pyridin-4-ylmethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Amide coupling between the benzothiazole intermediate and 2,3-dimethoxybenzoyl chloride using coupling agents like HATU or EDCI .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4 of benzothiazole, pyridin-4-ylmethyl group integration) .
- X-ray Crystallography : Used to resolve spatial arrangements (e.g., dihedral angles between benzothiazole and benzamide groups). SHELX software is recommended for refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 467.12) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, and how are they prioritized?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : The 4-fluoro group on benzothiazole improves lipophilicity (logP ~3.2) and cellular uptake, critical for antimicrobial activity .
- Pyridine Position : Pyridin-4-ylmethyl (vs. pyridin-2-yl) enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Methoxy Groups : 2,3-Dimethoxy on benzamide increases solubility in polar solvents (e.g., DMSO) without compromising binding affinity .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for Mycobacterium tuberculosis inhibition (e.g., 2.5 μM vs. 8.7 μM) may arise from:
- Assay Variability : Differences in bacterial strain (H37Rv vs. clinical isolates) or culture conditions (aerobic vs. hypoxic) .
- Compound Stability : Hydrolysis of the amide bond under acidic assay conditions (e.g., pH 5.5) .
- Resolution : Cross-validation using orthogonal assays (e.g., Alamar Blue vs. CFU counting) and stability studies (HPLC monitoring over 24h) .
Q. What computational tools are used to predict binding modes with biological targets?
- Workflow :
- Target Identification : Homology modeling (SWISS-MODEL) of mycobacterial aminoacyl-tRNA synthetases (AARSs), a reported target for benzothiazoles .
- Docking : Glide (Schrödinger) or GOLD for pose prediction, focusing on hydrogen bonds with Arg/Lys residues and hydrophobic interactions with the benzothiazole core .
- MD Simulations : 100-ns trajectories (AMBER) assess binding stability (RMSD <2.0 Å) .
Data Analysis and Experimental Design
Q. How are crystallographic data processed to resolve structural ambiguities?
- Pipeline :
- Data Collection : High-resolution (<1.0 Å) synchrotron data (e.g., Diamond Light Source) .
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Twinning analysis (e.g., ROTAX) for challenging crystals .
- Validation : PLATON for geometry checks (e.g., bond lengths ±0.02 Å) and CCDC deposition .
Q. What strategies mitigate low yields in multi-step syntheses?
- Key Adjustments :
- Step 1 : Replace traditional cyclization (60% yield) with microwave-assisted synthesis (85% yield, 150°C, 20 min) .
- Step 3 : Use flow chemistry for amide coupling (residence time 5 min, 90% conversion) .
- Troubleshooting : TLC monitoring (hexane:EtOAc 3:1) and quenching side reactions (e.g., adding scavengers for excess reagents) .
Biological and Pharmacological Studies
Q. How is the compound’s mechanism of action validated in cellular models?
- Approach :
- Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to AARSs in M. tuberculosis lysates .
- Pathway Analysis : RNA-seq to identify downregulated genes in protein biosynthesis pathways post-treatment .
- Controls : Include structurally similar inactive analogs (e.g., N-methyl derivatives) to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
